Cinchonidine Cinchonidine Cinchonidine is 8-epi-Cinchonan in which a hydrogen at position 9 is substituted by hydroxy (R configuration). A diasteroisomer of cinchonine, it occurs in the bark of most varieties of Cinchona shrubs, and is frequently used for directing chirality in asymmetric synthesis. It has a role as a metabolite. It is a cinchona alkaloid and an (8xi)-cinchonan-9-ol. It derives from a hydride of an (8S)-cinchonan.
Cinchonidine is a natural product found in Cinchona calisaya, Cinchona, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 485-71-2
VCID: VC21315425
InChI: InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18?,19+/m0/s1
SMILES: C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol

Cinchonidine

CAS No.: 485-71-2

VCID: VC21315425

Molecular Formula: C19H22N2O

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

Cinchonidine - 485-71-2

Description

Cinchonidine is a naturally occurring alkaloid extracted from the bark of the cinchona tree, which is renowned for its medicinal properties, particularly in the treatment of malaria. It belongs to the class of cinchona alkaloids, structurally characterized by the presence of a quinoline linked to an azabicyclo[2.2.2]octane moiety . Cinchonidine is the pseudoenantiomer of cinchonine and shares the same stereochemistry as quinine, another prominent cinchona alkaloid .

Chemical Data Table

PropertyDescription
Chemical FormulaC19H22N2O
Molecular Weight294.39 g/mol
CAS Number485-71-2
Melting Point200-207 °C
SolubilitySoluble in ethanol, chloroform, and methanol

Applications of Cinchonidine

Cinchonidine is widely used in asymmetric synthesis and racemic resolution processes due to its chiral properties . It serves as a versatile tool in green chemistry, facilitating highly enantioselective reactions. The demand for chiral compounds like cinchonidine has increased significantly in the pharmaceutical, agrochemical, and fine chemical industries over the past two decades .

Asymmetric Synthesis

Cinchonidine's role in asymmetric synthesis is pivotal, as it acts as a chiral catalyst or auxiliary in various organic reactions. This includes asymmetric hydrogenation, where cinchonidine can influence the stereoselectivity of the reaction .

Research Findings and Future Directions

Recent research has focused on the application of cinchonidine in asymmetric organocatalysis, providing efficient pathways to enantiomerically pure compounds. This aligns with the broader trend of developing environmentally friendly chemical processes . Additionally, studies on cinchona alkaloids, including cinchonidine, highlight their potential as biomarkers for certain food consumption patterns .

Future Research Directions

  • Green Chemistry Applications: Further exploration of cinchonidine's role in green chemistry could lead to more sustainable synthesis methods.

  • Pharmacological Potential: Investigating the pharmacological properties of cinchonidine and its derivatives may uncover new therapeutic applications.

CAS No. 485-71-2
Product Name Cinchonidine
Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
IUPAC Name (R)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Standard InChI InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18?,19+/m0/s1
Standard InChIKey KMPWYEUPVWOPIM-CZHSWUJBSA-N
Isomeric SMILES C=C[C@H]1CN2CC[C@H]1CC2[C@@H](C3=CC=NC4=CC=CC=C34)O
SMILES C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Canonical SMILES C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Melting Point 210.5 °C
Physical Description Solid
Solubility 0.2 mg/mL at 25 °C
Synonyms 2-Quinuclidinemethanol, alpha-4-quinolyl-5-vinyl-
cinchonidine
cinchonidine hydrochloride
cinchonidine monohydrochloride
cinchonidine sulfate(2:1)
cinchonidine, (1beta,3alpha,4beta,8alpha,9R)-isome
Reference Litchfield, J., et al., J. Pharm. Exp. Ther., 96, 99
PubChem Compound 12254721
Last Modified Aug 15 2023

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